N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine
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Overview
Description
N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine: is a versatile small molecule scaffold with a unique spirocyclic structure This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spirocyclic framework, which imparts distinct chemical properties and reactivity
Mechanism of Action
Target of Action
The primary target of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine is the M1 muscarinic receptor . This receptor plays a crucial role in the central nervous system, particularly in the hippocampus and cortex, where it is involved in cognitive functions such as learning and memory .
Mode of Action
This compound interacts with its target by binding to the M1 muscarinic receptor, acting as an agonist . This interaction triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses .
Biochemical Pathways
Upon activation of the M1 muscarinic receptor, this compound influences the phosphoinositide pathway . This pathway is involved in various cellular processes, including cell growth and differentiation . The activation of this pathway can lead to the hydrolysis of phosphoinositides, resulting in the production of secondary messengers that further propagate the signal within the cell .
Result of Action
The activation of the M1 muscarinic receptor by this compound can lead to various molecular and cellular effects. For instance, it has been shown to exhibit potent antiamnesic activity, making it a potential therapeutic agent for the symptomatic treatment of dementia of Alzheimer’s type .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Scientific Research Applications
N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
- N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison: N,N-Dimethyl-8-oxa-1-azaspiro[45]decan-3-amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds
Properties
IUPAC Name |
N,N-dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(2)9-7-10(11-8-9)3-5-13-6-4-10/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOFOUQATZQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2(CCOCC2)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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